molecular formula C16H11F2NO2S B2478824 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide CAS No. 2034403-66-0

3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

Cat. No. B2478824
CAS RN: 2034403-66-0
M. Wt: 319.33
InChI Key: OGYMLQLOFCQQGU-UHFFFAOYSA-N
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Description

The compound “3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide” is a complex organic molecule that contains several interesting functional groups, including a benzamide group, a furan ring, a thiophene ring, and two fluorine atoms attached to the benzene ring . These functional groups suggest that this compound could have interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, the aromatic rings could undergo electrophilic aromatic substitution, and the fluorine atoms could be involved in nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research has shown that acylthioureas, including compounds structurally related to 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, have been synthesized and characterized by various spectroscopic methods. These compounds have demonstrated significant potential due to their interaction with bacterial cells, indicating the utility of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Reactivity and Compound Formation

Studies involving reactions of diphenyl(phenylethynyl)selenonium salts with active methylene compounds have produced furan derivatives. Such research highlights the complex reactivity patterns and potential for generating novel compounds through strategic chemical interactions, potentially relevant to derivatives of 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide (T. Kataoka et al., 1998).

Antipathogenic Activity

The antipathogenic activity of structurally related acylthioureas has been correlated with the presence of halogen atoms on the N-phenyl substituent of the thiourea moiety. This relationship underscores the potential of such compounds, including 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide, in the development of antimicrobial agents targeting biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).

Antiplasmodial Activities

Further research into N-acylated derivatives of furazan-3-amine, related to the chemical structure of interest, has identified compounds with promising activity against different strains of Plasmodium falciparum. The study's findings suggest that the nature of the acyl moiety significantly influences both the activity and cytotoxicity of these compounds, demonstrating the potential for designing effective antiplasmodial agents (Theresa Hermann et al., 2021).

Crystallographic Analysis

Crystallographic studies have provided detailed insights into the molecular structure of compounds closely related to 3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide. Such analyses are crucial for understanding the compound's reactivity, stability, and potential interactions, informing the development of new materials or pharmaceutical agents (P. Sharma et al., 2016).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the target molecules in the body. Unfortunately, without specific studies, it’s hard to predict the exact mechanism of action .

Future Directions

Given the interesting structure of this compound, future research could focus on synthesizing it and studying its properties and potential applications. It could be interesting to explore its potential uses in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3,4-difluoro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO2S/c17-12-5-3-10(8-13(12)18)16(20)19-9-11-4-6-14(21-11)15-2-1-7-22-15/h1-8H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYMLQLOFCQQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzamide

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